Thiobenzophenone

Description

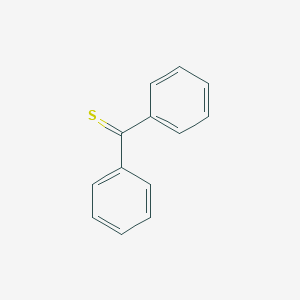

Structure

3D Structure

Properties

IUPAC Name |

diphenylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDVRYDDMGRFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342088 | |

| Record name | Thiobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-31-3 | |

| Record name | Thiobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYQ6P4G3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Thiobenzophenone and Its Derivatives

Chemo-selective Routes to Thiobenzophenone Synthesis

The direct conversion of the carbonyl group of benzophenone (B1666685) into a thiocarbonyl group is a primary strategy for synthesizing this compound. Chemo-selectivity is crucial, especially when other functional groups are present in the substrate.

The thionation of benzophenone is a common and direct route to this compound. While classic methods exist, more refined approaches have been developed to enhance yield, purity, and substrate scope under milder conditions.

One of the earliest methods involves passing a mixture of gaseous hydrogen chloride and hydrogen sulfide (B99878) into a cooled ethanol (B145695) solution of benzophenone. wikipedia.org This acid-catalyzed reaction effectively converts the ketone to the corresponding thioketone.

More contemporary methods offer alternatives to the use of gaseous H₂S and strong acids. The reaction with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are well-established thionation techniques. However, recent research has explored the use of elemental sulfur (S₈) activated by fluoride (B91410) anions. mdpi.comresearchgate.net This method has been shown to be an effective way to sulfurize thioketones. researchgate.netsemanticscholar.org For example, using tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or cesium fluoride (CsF) in dimethylformamide (DMF) can facilitate the sulfurization process under mild conditions. researchgate.netsemanticscholar.org The reactive species are believed to be nucleophilic fluoropolysulfide anions (FSₓ⁻) generated in situ, which attack the electrophilic carbon of the carbonyl or thiocarbonyl group. researchgate.net

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂S / HCl | Gaseous reagents, cooled ethanol | Classic, effective for simple ketones. wikipedia.org |

| Elemental Sulfur (S₈) / Fluoride Anion (e.g., TBAF) | THF, room temperature | Mild conditions, avoids strong acids. mdpi.comresearchgate.net |

An alternative synthetic pathway to this compound avoids the direct thionation of a ketone. This route begins with a gem-dihaloalkane, specifically diphenyldichloromethane. The reaction involves a double displacement where the two chlorine atoms are replaced by a single sulfur atom to form the C=S double bond.

A well-documented synthesis involves the treatment of diphenyldichloromethane with sodium hydrosulfide (B80085) (NaSH). wikipedia.org This reaction provides a direct conversion to this compound, with sodium chloride and hydrogen sulfide as byproducts. wikipedia.org This type of transformation is foundational in organometallic chemistry, where metal-halogen exchange reactions are used to convert organic halides into organometallic products. wikipedia.org While the direct reaction with NaSH is a nucleophilic substitution, the broader principle of halogen exchange is central to preparing reactive intermediates for synthesis. wikipedia.orgscribd.comorgsyn.org For instance, aryl halides can undergo metal-halogen exchange with organolithium reagents to form lithiated arenes, which are versatile intermediates for further functionalization. wikipedia.orgorgsyn.org

Refined Sulfurization Approaches

Synthesis of this compound Alkali Metal Complexes

The π-system of the thiocarbonyl group in this compound can accept electrons from alkali metals, leading to the formation of distinct metal complexes: a radical anion via single-electron transfer (SET) and a dianion via two-electron transfer.

The reaction of this compound with an alkali metal such as sodium or potassium in an aprotic solvent like tetrahydrofuran (THF) results in a one-electron reduction to form a this compound alkali metal complex, often referred to as a thioketyl radical anion. nih.govresearchgate.netglobalauthorid.com The formation of this species is often indicated by a distinct color change.

The presence of the unpaired electron in the thioketyl can be unequivocally confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org Studies on phosphanyl-substituted thioketyl radical anions, formed by the reduction of a phosphanylthioketone with alkali metals, show that the spin density is primarily located on the sulfur (approx. 49%) and the thiocarbonyl carbon (approx. 33%) atoms. nih.govnih.gov This delocalization contributes to the relative stability of the radical species. Thioketyl radicals can also be generated through single electron transfer from Grignard reagents. acs.org

Further reduction of this compound, or the corresponding thioketyl, with an excess of an alkali metal leads to the transfer of a second electron, forming a dianion. researchgate.net In this species, two alkali metal cations are associated with the [ (C₆H₅)₂CS ]²⁻ dianion.

These dianions are highly reactive species. Both the monoalkali metal (thioketyl) and dialkali metal (dianion) complexes have been studied as initiators for the polymerization of vinyl monomers. researchgate.net The reactivity differs significantly between the two complexes; for example, the dianion can initiate the polymerization of styrene (B11656), while the thioketyl cannot. researchgate.net In the case of methyl methacrylate (B99206) (MMA) polymerization, initiation by the dianion proceeds via both the mercaptide (sulfur) and the carbanion ends of the molecule. researchgate.net

Thioketyl Radical Anion Generation

Preparation of this compound Derivatives for Mechanistic Probes

This compound and its derivatives are valuable tools for probing reaction mechanisms, particularly in the field of cycloaddition chemistry. researchgate.netrsc.org By systematically modifying the structure of this compound, researchers can investigate electronic and steric effects on reaction pathways and rates.

The synthesis of these derivatives typically follows the same routes used for the parent compound. A common strategy involves the synthesis of a substituted benzophenone followed by a thionation reaction. For example, to study the electronic influence of substituents on a Diels-Alder reaction, a series of 4,4'-disubstituted thiobenzophenones (e.g., with -OCH₃, -Cl, -NO₂ groups) can be prepared. The synthesis would first involve the preparation of the corresponding 4,4'-disubstituted benzophenones, which are then converted to the target thioketones using a suitable sulfurization agent like Lawesson's reagent or P₄S₁₀.

These tailor-made this compound derivatives serve as mechanistic probes. For instance, they are used extensively in studying [3+2] cycloadditions with thiocarbonyl ylides and [4+2] cycloadditions with various dienes. researchgate.netiucr.orgresearchgate.net The kinetic and stereochemical outcomes of these reactions provide deep insights into whether the mechanisms are concerted or stepwise. researchgate.net

Mechanistic Investigations of Thiobenzophenone Reactivity

Cycloaddition Reactions of Thiobenzophenone

This compound readily participates in a variety of cycloaddition reactions, acting as a potent dienophile or dipolarophile. These reactions provide efficient routes to a range of sulfur-containing heterocyclic compounds. The mechanisms of these cycloadditions, whether proceeding through concerted, stepwise diradical, or zwitterionic pathways, are dictated by the nature of the reacting partner and the reaction conditions.

The photochemical [2+2] cycloaddition of thioketones with alkenes, known as the thia-Paternò–Büchi reaction, is a primary method for synthesizing four-membered thietane (B1214591) rings. beilstein-journals.org this compound has been a key substrate in elucidating the mechanisms of these transformations.

The photochemical behavior of this compound is complex, with reactivity stemming from different excited states. The reaction outcome often depends on the wavelength of irradiation, which selectively populates different electronic states (n,π* or π,π*), and the electronic nature of the alkene partner. researchgate.netdatapdf.com

Irradiation of this compound at shorter wavelengths (e.g., 366 nm) populates the second excited singlet state (S₂), leading to reactions with both electron-rich and electron-deficient olefins. beilstein-journals.orgdatapdf.com For instance, the reaction with acrylonitrile (B1666552) at this wavelength efficiently produces a thietane. researchgate.netdatapdf.com Kinetic studies have shown that the quantum yield for thietane formation decreases at higher concentrations of this compound, suggesting a self-quenching mechanism or energy transfer from the S₂ state to a ground-state molecule (S₂-S₀ energy transfer). datapdf.com The reactive state at 366 nm has been identified as the second excited (π,π*) singlet, with a very short lifetime on the order of 10⁻¹¹ seconds. datapdf.com

In contrast, irradiation at longer wavelengths (>500 nm), which excites the n,π* band, results in different products, such as 1,4-dithianes and thiatetrahydronaphthalenes, indicating a different reactive pathway, likely involving the triplet excited state (T₁). researchgate.netdatapdf.com Reactions of the triplet this compound with electron-poor alkenes are generally inefficient. open.ac.uk However, with electron-rich alkenes, the reaction is thought to proceed via a 1,4-biradical intermediate. open.ac.ukmsu.edu Mechanistic investigations using photosensitizers like 1-acetylpyrene (B1266438) have established the involvement of the triplet excited state of this compound in the thia-Paternò–Büchi reaction. researchgate.net

Spirothietanes can be synthesized through the photo [2+2] cycloaddition of cyclic thiocarbonyls with olefins. beilstein-journals.org When this compound reacts with alkenes, the formation of the resulting thietane often proceeds with retention of the alkene's configuration, which was initially interpreted as evidence for a concerted singlet-state reaction. beilstein-journals.org

However, further studies revealed that the mechanism is not always straightforward. In the reaction with acrylonitrile following excitation to the S₂ state, a 1,3-dithiane (B146892) is formed as an unstable intermediate at low temperatures. researchgate.netopen.ac.uk This intermediate then thermally decomposes to yield the final thietane product. researchgate.netopen.ac.uk The formation of a non-chiral intermediate, such as an allylic 1,4-diradical, has been demonstrated in the thermal cycloaddition of this compound with optically active phenylallene, which yielded racemic products. rsc.org This diradical intermediate undergoes ring closure much faster than other competing pathways. rsc.org The regioselectivity of the cycloaddition can be controlled, and in some cases, high selectivity is achieved. researchgate.netresearchgate.net For example, the photochemical reaction between this compound derivatives and acrylonitrile can be directed to selectively produce either thietanes or tetrahydrothiophenes by adjusting the reagent concentration. researchgate.net

This compound is an excellent dipolarophile, readily undergoing [3+2] cycloaddition reactions with various 1,3-dipoles. uzh.ch A particularly important class of these reactions involves diazo compounds, which serve as precursors to highly reactive thiocarbonyl ylide intermediates. uzh.ch

The reaction of this compound with diazo compounds like diazomethane (B1218177) or diphenyldiazomethane is a well-established, multi-step process. nih.gov The initial step is a [3+2] cycloaddition of the diazo compound across the C=S bond, which occurs rapidly even at very low temperatures (e.g., -78°C to -65°C) without the evolution of nitrogen. nih.govscispace.com This step is a classic, one-step cycloaddition that proceeds regioselectively to yield a 2,5-dihydro-1,3,4-thiadiazoline intermediate. scispace.comresearchgate.net

| Reactant 1 | Reactant 2 | Temperature (°C) | Intermediate | Ref. |

| This compound | Diazomethane | -78 to -65 | 2,2-Diphenyl-1,3,4-thiadiazoline | nih.govscispace.com |

| This compound | Diazoethane (B72472) | -70 | 5-Methyl-2,2-diphenyl-1,3,4-thiadiazoline | nih.gov |

| This compound | 2-Diazopropane | -75 | 5,5-Dimethyl-2,2-diphenyl-1,3,4-thiadiazoline | |

| This compound | Diphenyldiazomethane | N/A | 2,2,5,5-Tetraphenyl-1,3,4-thiadiazoline | researchgate.net |

The elimination of nitrogen from 2,2-diphenyl-1,3,4-thiadiazoline (formed from this compound and diazomethane) at approximately -45°C generates this compound S-methylide. nih.govresearchgate.net This species is a reactive, non-isolable thiocarbonyl ylide, which acts as a nucleophilic, electron-rich 1,3-dipole. scispace.comresearchgate.net As a sulfur-centered 1,3-dipole, it is a versatile building block for synthesizing five-membered sulfur heterocycles. clockss.org

In the absence of other trapping agents, the this compound S-methylide can be intercepted by a second molecule of the starting this compound, which acts as a "superdipolarophile". scispace.com This reaction, known as the Schönberg reaction, is a [3+2] cycloaddition that yields 4,4,5,5-tetraphenyl-1,3-dithiolane. scispace.comclockss.org The generation of the S-methylide and its subsequent trapping can be performed in situ, allowing it to react with a wide array of other dipolarophiles. scispace.com

The reactivity of this compound S-methylide has been quantified through competition experiments. It reacts readily with electron-deficient C=C multiple bonds and is exceptionally reactive towards C=S bonds. researchgate.net For example, it can be intercepted by aromatic and aliphatic thioketones, dithioesters, and carbon disulfide to furnish various 1,3-dithiolanes. researchgate.netresearchgate.net The cycloaddition with other thiones often occurs regioselectively to produce sterically crowded 1,3-dithiolanes. researchgate.net The regioselectivity can be influenced by both steric and electronic factors, with some reactions proceeding via a concerted mechanism while others may involve stepwise pathways via diradical intermediates to explain the formation of specific regioisomers. researchgate.netresearchgate.netuzh.ch

| Dipole (Generated in situ) | Dipolarophile | Product Type | Ref. |

| This compound S-methylide | This compound | 1,3-Dithiolane (B1216140) | scispace.com |

| This compound S-methylide | Adamantanethione | 1,3-Dithiolane | researchgate.net |

| This compound S-methylide | Diphenyl trithiocarbonate | 1,3-Dithiolane | researchgate.net |

| This compound S-methylide | Maleimide | [2+3] Cycloadduct | clockss.orguzh.ch |

| This compound S-methylide | Maleic anhydride | [2+3] Cycloadduct | clockss.orguzh.ch |

| This compound S-methylide | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Tetrahydrothiophene | iucr.org |

[3+2] Cycloadditions and Thiocarbonyl Ylide Intermediates

Computational Insights into Concerted vs. Stepwise Mechanisms

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of this compound's cycloaddition reactions. The central question often revolves around whether these reactions proceed through a concerted mechanism, where all bond-forming events occur in a single transition state, or a stepwise mechanism involving discrete intermediates like diradicals or zwitterions.

For cycloadditions involving thiocarbonyl S-methylides (generated from this compound) reacting with another molecule of this compound, computational analysis points towards a stepwise pathway as being energetically more favorable. nih.gov A comparison of concerted versus stepwise routes revealed that the formation of a tetraphenyl-substituted C,C-diradical, followed by its ring closure, is the most probable pathway to yield 4,4,5,5-tetraphenyl-1,3-dithiolane. nih.govresearchgate.net This occurs despite the regioisomeric 2,2,4,4-tetraphenyl product being thermodynamically more stable. nih.gov The stability of these diradical intermediates appears to be a key factor, although some DFT methods might overestimate their stability compared to experimental values. nih.govresearchgate.net

In Diels-Alder type [4+2] cycloadditions, the mechanism can also vary. For the reaction between this compound and arylalkenes in the ground state, DFT calculations show an asynchronous concerted mechanism. conicet.gov.arresearchgate.net However, the activation energy for this pathway is high. When the reaction is initiated via photoinduced electron transfer, generating radical cations, the mechanism shifts to a stepwise process. This begins with the formation of a molecular complex, followed by the attack of the sulfur atom on the alkene to form an intermediate, with the subsequent ring closure being the rate-determining step. conicet.gov.arresearchgate.net

The choice between a concerted and stepwise mechanism is therefore highly dependent on the reactants and reaction conditions. Factors such as the nature of the dipole, the dipolarophile, and the generation of radical or ionic species can shift the reaction from one pathway to another. beilstein-journals.orgconicet.gov.ar In some cases, particularly with sterically hindered reactants, a stepwise mechanism involving a zwitterionic intermediate with a fully formed C-S bond has been computationally identified before the final ring closure. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in [3+2] Cycloadditions

The [3+2] cycloaddition reactions of this compound and its derivatives are marked by high degrees of regioselectivity and, in some cases, stereoselectivity. These outcomes are dictated by both electronic and steric factors of the reacting species and are often rationalized through computational models.

In the reaction of this compound with in situ generated nitrile imines, the [3+2] cycloaddition occurs with complete regioselectivity, yielding 2,3-dihydro-1,3,4-thiadiazoles. researchgate.net Similarly, fluorinated nitrones react with this compound in a regioselective manner to afford 1,4,2-oxathiazolidines. researchgate.net The observed regioselectivity in these 1,3-dipolar cycloadditions is a common feature, often leading exclusively to one constitutional isomer.

Molecular Electron Density Theory (MEDT) has been applied to understand the selectivity in these reactions. researchgate.net For instance, the [3+2] cycloaddition of diphenyl diazomethane with this compound, which proceeds via a thiocarbonyl ylide intermediate, shows distinct selectivity. researchgate.net The formation of different regioisomers can sometimes be explained by competing reaction pathways. For example, the formation of 4,5-substituted 1,3-dithiolanes is explained by a stepwise cycloaddition via C,C-diradicals, whereas a concerted pathway would lead to the 2,4-substituted regioisomer. researchgate.net

The reaction between aryl/selenophen-2-yl thioketones and diazomethane can lead to the sterically crowded 4,4,5,5-tetrasubstituted 1,3-dithiolanes exclusively, which is indicative of a diradical pathway rather than a concerted one. beilstein-journals.org

Stereoselectivity is also a key aspect. In certain [3+2] cycloadditions, the approach of the 1,3-dipole to the thioketone determines the stereochemistry of the final product. For example, the study of reactions involving nitrones has shown that the stereoselectivity can be controlled, leading to specific diastereomers. acs.org While the provided sources focus heavily on regioselectivity, the principles governing stereoselectivity in concerted reactions, such as the endo/exo approach, are fundamental. In stepwise, diradical-mediated reactions, stereoselectivity can be lost if the intermediate has a sufficient lifetime to undergo bond rotation before ring closure.

Diels-Alder Reactions and Hetero-Diels-Alder Cycloadditions

This compound as a Dipolarophile and Dienophile

This compound is recognized as a highly reactive substrate in cycloaddition reactions. Its C=S double bond is significantly more reactive than the C=O bond of its oxygen analog, benzophenone (B1666685). thieme-connect.de This enhanced reactivity has led to this compound and other thioketones being classified as "superdipolarophiles" in [3+2] cycloadditions and "superdienophiles" in [4+2] Diels-Alder reactions. nih.govresearchgate.netuzh.ch

As a dipolarophile, this compound readily reacts with a wide range of 1,3-dipoles, such as diazomethanes and nitrones, to form five-membered heterocyclic rings. beilstein-journals.orgresearchgate.net The high reactivity is attributed to the relatively small HOMO-LUMO energy gap of the C=S π-bond, which facilitates orbital interaction with the reacting partner. wikipedia.org

As a dienophile, this compound participates in Diels-Alder reactions with conjugated dienes. thieme-connect.dewikipedia.org It reacts with dienes like cyclopentadiene (B3395910) much faster than typical dienophiles with C=C bonds. researchgate.net Furthermore, this compound can also function as a heterodiene in hetero-Diels-Alder reactions, where the C=S bond is part of the 4π-electron system. It reacts with various dienophiles, including activated acetylenes, to form six-membered sulfur-containing heterocycles. nih.govresearchgate.net

Reactions with 1,3-Dienes and Monoolefins

The reaction of this compound with 1,3-dienes is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org When this compound acts as the dienophile, it reacts with conjugated dienes to yield stable Diels-Alder adducts, which are substituted dihydropyrans. thieme-connect.dewikipedia.org For instance, its reaction with cyclopentadiene proceeds readily. researchgate.net The rate of this reaction is not significantly influenced by solvent polarity, which is a characteristic feature of concerted Diels-Alder reactions. researchgate.netresearchgate.net

In contrast, reactions with monoolefins that are not part of a conjugated diene system lead to different types of products. Instead of a Diels-Alder adduct, the reaction with monoolefins typically yields bicyclic compounds. wikipedia.org This suggests a different mechanistic pathway, possibly involving stepwise diradical intermediates, especially when the olefin is electron-rich.

Hetero-Diels-Alder Reactions with Azoalkenes

This compound participates as a heterodienophile in hetero-Diels-Alder reactions with in situ-generated azoalkenes (1-aza-1,3-butadienes). This reaction provides an efficient and highly regioselective route to the synthesis of scarcely known N-substituted 3,6-dihydro-2H-1,3,4-thiadiazine derivatives. researchgate.netnih.govmdpi.com

The reaction involves the [4+2] cycloaddition of the azoalkene (the 4π component) across the C=S bond of this compound (the 2π component). The scope of this method is quite broad, accommodating various aryl-substituted thioketones. nih.govmdpi.com

Computational studies using DFT have shed light on the mechanism and high regioselectivity of this transformation. researchgate.netnih.govmdpi.com The calculations reveal that the reaction is under kinetic control. The transition states leading to the observed 1,3,4-thiadiazine regioisomer are significantly lower in energy than those leading to the hypothetical 1,2,3-thiadiazine isomer. researchgate.netnih.gov For most thioketones, the reaction proceeds through a highly unsymmetrical, concerted transition state. However, for very sterically demanding thioketones, the calculations suggest a stepwise mechanism involving a zwitterionic intermediate. researchgate.netnih.gov

| Reactants | Product Type | Regioselectivity | Mechanism Insight |

| This compound + Azoalkene | 3,6-dihydro-2H-1,3,4-thiadiazine | High | Kinetic control, highly unsymmetric concerted transition state. Stepwise for sterically hindered ketones. researchgate.netnih.govmdpi.com |

Diradical-Mediated Mechanisms in Cycloadditions

While many cycloadditions of this compound can be described by concerted pericyclic mechanisms, a significant body of evidence points to the involvement of diradical intermediates in many of its reactions. The relatively weak C=S π-bond is susceptible to homolytic attack, making diradical pathways competitive or even preferred in certain cases. wikipedia.org

The use of an optically active allene (B1206475) resulted in a racemic product, indicating the formation of a non-chiral intermediate, such as an allylic diradical. rsc.orgrsc.org

A low solvent effect on the reaction rate is consistent with the formation of a non-polar diradical intermediate rather than a polar zwitterionic one. rsc.orgrsc.org

Linear free energy relationship studies show a relatively small Hammett ρ value, which is also in agreement with a diradical-mediated pathway. rsc.org

Computational studies on the reaction of this compound S-methylide with this compound also identify a C,C-diradical as a key intermediate in the formation of the 1,3-dithiolane product. nih.govresearchgate.net Similarly, reactions of certain thioketones with diazoethane are proposed to occur via initially formed diradicals that lead to sterically crowded products. beilstein-journals.orgbeilstein-journals.org

In the case of [4+2] cycloadditions between this compound and arylalkenes, a diradical mechanism becomes dominant when the reaction is initiated by photoinduced electron transfer, forming radical cations that react in a stepwise fashion. conicet.gov.arresearchgate.net The intermediacy of diradicals provides a powerful model for explaining the formation of unexpected or sterically congested products that are difficult to rationalize via a concerted pathway.

Photochemical Reaction Pathways of this compound

This compound exhibits a rich and varied photochemistry, primarily proceeding through its excited triplet state. Upon absorption of light, it undergoes efficient intersystem crossing to the lowest triplet state, which is the precursor to a range of photochemical reactions, including hydrogen abstraction, and photooxidation. The specific pathway and product distribution are highly dependent on the reaction conditions, such as the nature of the solvent and the presence of quenching agents.

Triplet Excited State Dynamics and Quenching Phenomena

Excitation of this compound into its singlet or triplet manifold via light absorption is followed by a rapid and efficient population of the lowest triplet state (T₁) with a quantum yield approaching unity. cdnsciencepub.com This triplet state has a relatively short intrinsic lifetime, on the order of microseconds in solution, and is subject to various deactivation pathways, including phosphorescence and non-radiative decay. cdnsciencepub.comresearchgate.netrsc.org

Self-quenching, a process where an excited molecule is deactivated by interaction with a ground-state molecule of the same kind, is a significant phenomenon for this compound's triplet state. cdnsciencepub.com The rate constants for self-quenching are typically very high, often approaching the diffusion-controlled limit. researchgate.netrsc.org This process can be suppressed in viscous solutions, which allows for the study of other primary photochemical processes. researchgate.netoup.comoup.com

The triplet state of this compound can be quenched by various molecules, including oxygen and di-t-butylnitroxide radical. researchgate.netrsc.org Oxygen quenching occurs at a near diffusion-controlled rate and can lead to the formation of singlet oxygen. researchgate.net The quenching by di-t-butyl-nitroxide is unusually efficient, which is attributed to an electron-exchange-mediated intersystem crossing enhanced by the heavy sulfur atom in the thiocarbonyl group. rsc.org

The triplet yields of aromatic thioketones like this compound can depend on the excitation wavelength. Excitation into the second excited singlet state (S₂) can result in a lower intersystem crossing efficiency compared to excitation into the lowest excited singlet state (S₁). researchgate.netrsc.org

Hydrogen Abstraction Processes and Radical Generation

The triplet excited state of this compound is a potent hydrogen atom abstractor. researchgate.netoup.comnih.gov This process is a key step in many of its photochemical reactions and leads to the formation of the this compound ketyl radical. For instance, in the presence of a suitable hydrogen donor like benzenethiol, the triplet this compound abstracts a hydrogen atom to generate the this compound ketyl radical and a corresponding radical from the donor. researchgate.netoup.comoup.com The rate constant for this particular reaction has been measured to be 1.1 × 10⁷ s⁻¹ mol⁻¹ dm³. researchgate.netoup.com

Similarly, photoreduction of this compound can occur with various hydrogen-donating solvents, leading to the formation of a thiol or a disulfide. oup.com The generation of radical pairs, such as the this compound ketyl radical and the radical derived from the hydrogen donor, is a fundamental step. The subsequent fate of these radicals, whether they recombine, disproportionate, or escape the solvent cage, dictates the final product distribution. nih.govresearchgate.net

The efficiency of hydrogen abstraction and subsequent radical generation can be influenced by the presence of an external magnetic field, a phenomenon that is dependent on the solvent viscosity. nih.govresearchgate.net

Photooxidation Mechanisms

This compound is susceptible to photooxidation, particularly in the presence of oxygen. wikipedia.org This process typically involves the triplet excited state of this compound interacting with ground-state molecular oxygen. This interaction can lead to the formation of singlet oxygen, a highly reactive species, with the this compound returning to its ground state. researchgate.net The efficiency of singlet oxygen generation during the quenching of p,p'-dimethoxythis compound's triplet state by oxygen has been found to be unity. researchgate.netrsc.org

The generated singlet oxygen can then react with a ground-state this compound molecule or other substrates present in the reaction mixture. The ultimate products of this compound photooxidation in air are typically benzophenone and elemental sulfur. wikipedia.org The reaction proceeds through the formation of intermediate peroxy compounds. slideshare.net

Influence of Solvent Microviscosity on Photochemical Outcomes

The microviscosity of the solvent plays a crucial role in the photochemical reactions of this compound, particularly those involving radical pairs generated after hydrogen abstraction. nih.govlookchem.comacs.org In solutions of varying viscosity, the dynamics of the radical pair, including intersystem crossing, recombination, and escape from the solvent cage, are significantly affected. nih.govlookchem.com

Studies using nanosecond laser flash photolysis under varying magnetic fields have shown that the yield of escaped this compound ketyl radicals is sensitive to solvent viscosity. nih.govacs.org In alcoholic solutions, the relative yield of escaped radicals initially decreases with increasing viscosity and then increases, before leveling off at very high viscosities. nih.gov This complex behavior is explained by the interplay between the Δg mechanism for intersystem crossing in the radical pair and the spin-orbit coupling induced recombination, which becomes more significant in highly viscous media where the radical pair has a longer lifetime. nih.govlookchem.com This sensitivity of the magnetic field effect to the local viscosity has been utilized to probe the microviscosity of micellar solutions. nih.govlookchem.comacs.org

Nucleophilic and Organometallic Reactions of this compound

The carbon-sulfur double bond in this compound is highly reactive towards nucleophiles and organometallic reagents. A notable feature of these reactions is the propensity for thiophilic addition, where the nucleophile attacks the sulfur atom rather than the carbon atom of the thiocarbonyl group.

Thiophilic Addition Mechanisms

The reaction of this compound with organometallic reagents like butyllithium (B86547) and phenyllithium (B1222949), as well as with sodium ethoxide, often results in products of thiophilic addition. oup.comresearchgate.net For example, phenyllithium reacts with this compound to yield benzhydryl phenyl sulfide (B99878). researchgate.net

Several mechanisms have been proposed to explain this preference for attack at the sulfur atom. One theory suggests that the thiocarbonyl group has an intrinsic polarity with the carbon being negative relative to the sulfur, which would favor carbophilic attack. However, experimental evidence from product analysis and deuterium (B1214612) tracer studies points towards a charge-transfer mechanism for many of these reactions. oup.com This mechanism involves the formation of a charge-transfer complex between the thioketone and the nucleophile, followed by an in-cage radical combination to form an ion pair. oup.com Another possibility is a direct nucleophilic attack on the sulfur atom. amazon.com The choice between carbophilic and thiophilic addition can be influenced by the nature of the nucleophile and the specific thioketone. For instance, while this compound undergoes thiophilic addition with many organolithium reagents, di-t-butyl thioketone can give products of both carbophilic and thiophilic attack depending on the nucleophile. oup.com

The reaction of this compound with the trifluoromethyl anion (CF₃⁻), generated from trimethyl(trifluoromethyl)silane, shows competing thiophilic and carbophilic addition pathways, leading to a mixture of products including diarylmethyl trifluoromethyl sulfide and 1,1-diaryl-2,2-difluoroethene. uzh.ch

The formation of episulfides from the reaction of diaryl thioketones with organometallics is also proposed to proceed through an initial thiophilic addition. researchgate.netacs.org

Reactions with Organolithium and Organomagnesium Reagents

The reaction of this compound with organolithium and organomagnesium reagents presents a notable deviation from the behavior observed with their ketone analogs. While ketones typically undergo nucleophilic addition to the carbonyl carbon, this compound often experiences thiophilic addition, where the organometallic reagent attacks the sulfur atom. researchgate.netresearchgate.net For instance, the reaction of this compound with phenyllithium results in the formation of benzhydryl phenyl sulfide, a product of thiophilic addition. researchgate.netresearchgate.net Similarly, reaction with butyllithium yields benzhydryl butyl sulfide. oup.com

This divergence in reactivity is attributed to the different electronic properties of the C=S bond compared to the C=O bond. Computational studies have indicated that the transition states for organolithium addition to thioketones differ significantly from those involving ketones.

The reaction with Grignard reagents (organomagnesium compounds) also shows evidence of complex mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy has detected the formation of radical anions when this compound reacts with various Grignard reagents, such as methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. acs.org This observation strongly suggests the occurrence of a single electron transfer (SET) process, which may be the initial step in these reactions. acs.orgresearchgate.net The formation of radical adducts resulting from the addition of the organic radical (R•) to the thioketone has also been observed. acs.org

The reaction between vinylic organomagnesium compounds and this compound initially leads to the formation of an organomagnesium compound through the addition of the vinyl group to the carbon atom. researchgate.net This intermediate then rearranges, likely through a radical mechanism, to form an S-addition product. researchgate.net

Interactions with Alkali Metal Complexes

This compound reacts with alkali metals such as lithium, sodium, and potassium in solvents like tetrahydrofuran (B95107) (THF) to form deeply colored, unstable compounds. acs.org The nature of the resulting complex depends on the stoichiometry of the reactants.

When this compound reacts with one equivalent of an alkali metal, it forms an anion radical, commonly referred to as a thioketyl. acs.org This species gives a complex, 70-line electron spin resonance (ESR) spectrum. acs.org The formation of these thioketyls can also be achieved through photochemical or electrochemical reduction. nih.gov

Upon reaction with two equivalents of an alkali metal, a dianion complex is formed. acs.org These alkali metal complexes of this compound are reactive nucleophiles. Their reactions with various organic compounds, including carbon dioxide, acids, benzyl (B1604629) chloride, benzaldehyde, and benzonitrile, have been investigated. acs.org For example, the mono-sodium complex of this compound reacts with benzyl chloride to produce 1,1,2-triphenylethyl benzyl sulfide. acs.org

These alkali metal-thiobenzophenone complexes have also been studied as initiators for the polymerization of vinyl monomers. Monoalkali metal complexes (thioketyls) can initiate the polymerization of monomers like acrylonitrile and methyl methacrylate (B99206). The dianion complexes are capable of initiating the polymerization of styrene (B11656), butadiene, and isoprene (B109036) in addition to acrylonitrile and methyl methacrylate. The polymerization is proposed to proceed via an anionic mechanism.

Coordination Chemistry with Transition Metal Complexes (e.g., Pt(0), Fe(CO)12)

This compound exhibits a rich coordination chemistry with various transition metal complexes, acting as a ligand through its sulfur atom.

With platinum(0) complexes, such as (bisphosphane)Pt(0) complexes, this compound readily reacts to form platinathiiranes, which are three-membered rings containing platinum, carbon, and sulfur. uzh.chmdpi.comresearchgate.net For example, a platinathiirane featuring a ferrocene (B1249389) unit was synthesized by reacting a [bis(diphenylphosphino)ferrocene]Pt(0)(η2-norbornene) complex with this compound. mdpi.comresearchgate.net Quantum-chemical calculations have confirmed that upon complexation with (bisphosphane)Pt(0), the C=S bond of this compound loses its double-bond character. mdpi.comresearchgate.net

The reaction of this compound with triiron dodecacarbonyl (Fe3(CO)12) leads to the formation of various iron-sulfur clusters. researchgate.netmdpi.com A common product is the ortho-metalated complex Fe2(CO)6[κ,μ-S,η2-(C13H10S)]. researchgate.netdb-thueringen.de This complex can also be formed from the reaction of Fe3(CO)12 with 3,3,5,5-tetraphenyl-1,2,4-trithiolane, which can thermally decompose to this compound. researchgate.netdb-thueringen.de The reaction of this compound with other iron carbonyls like Fe2(CO)9 also yields various products, including Fe3S2(CO)9 and a diphenylmethanedithiolate complex, Fe2(S2CPh2)(CO)6. nih.gov These iron-sulfur clusters derived from this compound are of interest as mimics for the active site of [FeFe]-hydrogenases. mdpi.com

Radical Reaction Chemistry of this compound

Generation and Characterization of this compound Ketyl Radicals

This compound ketyl radicals are key intermediates in various chemical and photochemical reactions. These radical anions can be generated through several methods, including single electron transfer (SET) from alkali metals, photochemical reduction, or electrochemical reduction. acs.orgnih.gov

One method for generating the this compound ketyl radical is through the photochemical hydrogen abstraction reaction of this compound. researchgate.netoup.com For instance, in the presence of a hydrogen donor like benzenethiol, laser flash photolysis of this compound leads to the formation of the this compound ketyl radical and a phenylsulfanyl radical. researchgate.netoup.com The rate constant for this hydrogen abstraction has been measured to be 1.1 × 10^7 s⁻¹ mol⁻¹ dm³. researchgate.netoup.com The transient absorption spectrum of the this compound ketyl radical shows a characteristic band around 380 nm. researchgate.net

The formation of ketyl radical complexes has also been observed in the photoreduction of benzophenone, a structural analog of this compound. researchgate.net The stability and reactivity of these ketyl radicals are influenced by the surrounding solvent environment. In viscous alcoholic solutions, SDS micellar solutions, and ionic liquids, the self-quenching of the triplet excited state of this compound is suppressed, facilitating the study of its primary photochemical processes. researchgate.netoup.com

Electron Spin Resonance (ESR) Studies of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical intermediates in reactions involving this compound. The this compound ketyl radical, generated through various methods, exhibits a characteristic ESR signal.

When this compound reacts with alkali metals in THF, the resulting thioketyl (anion radical) displays a complex ESR spectrum consisting of about 70 lines with a spectral width of approximately 25 Gauss. acs.org A weak ESR signal with a relatively high g-value of 2.005 has also been measured for the this compound ketyl radical generated via photochemical methods. researchgate.net

ESR studies have also been instrumental in elucidating the mechanism of reactions between this compound and Grignard reagents. acs.org The detection of the this compound radical anion in these reactions provides unambiguous evidence for a single electron transfer (SET) process. acs.org In these experiments, the simultaneous presence of two paramagnetic species is often observed: the this compound radical anion and the radical adduct formed by the addition of the alkyl or aryl radical from the Grignard reagent to the thiocarbonyl group. acs.org

Furthermore, ESR has been used to study the magnetic field effects on the escaped radical yield of the this compound ketyl radical in hydrogen abstraction reactions. acs.org These studies, conducted in solutions of varying viscosities, show that the observed magnetic field effects can be explained by the Δg mechanism through a triplet radical pair. acs.org

Direct Radical Addition to this compound

Direct radical addition to the carbon-sulfur double bond of this compound, without subsequent β-scission, represents a significant area of its radical chemistry. This reactivity has been utilized in processes like spin trapping. acs.orgresearchgate.net

For example, when 1-cyano-1-methylethyl radicals are generated from the decomposition of azobisisobutyronitrile (AIBN) in the presence of this compound, they are captured by the thioketone. acs.org This leads to the formation of (1-cyano-1-methylethylthio)(1-cyano-1-methylethyl)diphenylmethane. acs.org Similarly, radicals generated from the decomposition of azobis(1-phenylethane) add to this compound to yield (1-phenylethylthio)(1-phenylethyl)diphenylmethane. acs.org

The mechanistic aspects of the radical cationic [4+2] cycloaddition between this compound and aryl-substituted alkenes have been investigated using DFT methods. researchgate.net After the generation of the radical cation, the reaction is proposed to proceed via a stepwise mechanism, initiated by the formation of a molecular complex. This is followed by the attack of the sulfur atom of this compound onto the aryl-conjugated position of the alkene. researchgate.net

The efficiency of direct radical addition can be influenced by the stability of the thiocarbonyl compound and the potential for reverse reactions or β-scission of the resulting radical intermediate. researchgate.net

Thermal Decomposition and Oxidation Kinetics of this compound

The reactivity of the thiocarbonyl group in this compound makes it a subject of interest for mechanistic studies, particularly its behavior under thermal stress and upon exposure to oxidizing agents.

Thermal Behavior of this compound S-Oxide

The thermal decomposition of this compound S-oxide (diphenylsulfine) has been investigated to understand its stability and degradation pathways. In the absence of oxygen, the thermolysis of this compound S-oxide in solution at approximately 130 °C yields benzophenone and elemental sulfur as the primary products. acs.org Minor amounts of this compound and sulfur dioxide are also formed. acs.org

Studies utilizing differential thermal analysis (DTA) suggest a complex reaction mechanism. The proposed initial steps involve two competing processes:

A unimolecular electrocyclic ring closure to form the thermally labile 3,3-diphenyloxathiirane intermediate, which then fragments to benzophenone and sulfur. acs.org

A "dimerization" process. acs.org

There is also evidence for a subsequent reaction step that involves the starting this compound S-oxide material. acs.org

In the presence of an oxygen atmosphere, the decomposition of this compound S-oxide is accelerated, proceeding approximately four times faster than in an inert atmosphere like argon. acs.org Under these oxidative conditions, the reaction yields benzophenone and sulfur dioxide in high yields of 85% and 80%, respectively. acs.org This process is described as an oxidation of the this compound S-oxide by molecular oxygen. acs.org

Kinetic data for the thermolysis under an oxygen atmosphere, as determined by DTA, indicate nearly first-order kinetics. acs.org In the gas phase at temperatures exceeding 230 °C, mass spectrometric data suggest that C=S bond rupture becomes a dominant pathway, leading to the formation of diphenylcarbene and sulfur monoxide. acs.org

Kinetic Studies of Oxidation Reactions (e.g., with Peroxybenzoic Acid)

The oxidation of thiobenzophenones to their corresponding S-oxides (sulphines) and subsequently to ketones has been kinetically investigated using reagents such as peroxybenzoic acid. The reaction proceeds in two distinct steps:

Oxidation to Sulphine: this compound reacts with peroxybenzoic acid to form this compound S-oxide.

Oxidation to Ketone: The formed sulphine is further oxidized to benzophenone.

Kinetic studies reveal that the first stage of the reaction, the formation of the sulphine, is significantly faster than the second stage. rsc.orgwikipedia.org This rate difference allows for the kinetic study of the first step without interference from the subsequent oxidation to the ketone. rsc.orgwikipedia.org

The reaction of diaryl thiones with peroxybenzoic acid to form sulphines follows second-order kinetics. rsc.org The rate constants for a series of substituted thiobenzophenones have been measured in carbon tetrachloride at 25°C.

Table 1: Second-order rate constants for the oxidation of substituted thiobenzophenones by peroxybenzoic acid in CCl₄ at 25°C.

| Substituent (X) in X-C₆H₄CS-C₆H₅ | k₂ (l mol⁻¹ s⁻¹) |

|---|---|

| p-MeO | 1.53 |

| p-Me | 0.91 |

| H | 0.50 |

| p-Cl | 0.28 |

| m-Cl | 0.22 |

The data conform to the Hammett equation, yielding a ρ value of -0.88, which indicates that electron-donating groups on the phenyl ring accelerate the reaction. rsc.orgwikipedia.org This is consistent with a mechanism involving a nucleophilic attack by the sulfur atom of the thiocarbonyl group on the peroxy acid. rsc.org The reaction rates for this compound have also been measured in various solvents, and the trend correlates with data for the oxidation of sulfides and olefins by the same peracid, suggesting a similar mechanistic pathway. rsc.orgrsc.org

Autoxidation in the Dark

This compound is susceptible to oxidation by molecular oxygen even in the absence of light, a process known as autoxidation. acs.orgrsc.org This dark reaction distinguishes it from many other thioketones, which are stable in the dark but undergo photo-oxidation. rsc.org When oxygen is passed through a solution of this compound in the dark, the compound is converted into several products. acs.org

The proposed mechanism for the autoxidation is complex. Evidence supports the formation of an initial intermediate, suggested as (C₆H₅)₂CSO₂, which can then react further. acs.org This is supported by experiments where the presence of other thioketones during the autoxidation of this compound leads to the formation of the corresponding S-oxides of those thioketones, indicating a transfer of an oxygen-containing species from an intermediate derived from this compound. acs.org

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Thiobenzophenone

Electronic Absorption and Emission Spectroscopy

The electronic spectrum of thiobenzophenone is characterized by distinct transitions that are sensitive to the molecular environment. Analysis of these transitions, particularly through UV-visible spectroscopy, reveals fundamental details about its electronic structure.

The electronic absorption spectrum of this compound in the visible region is dominated by a transition assigned as n-π, which involves the excitation of a non-bonding electron from the sulfur atom to an antibonding π orbital of the C=S group. ui.edu.ng This transition is responsible for the compound's intense blue color.

This compound exhibits noticeable solvatochromism, where the position of the absorption maximum of the n-π* band shifts with the polarity of the solvent. oup.com Specifically, the transition undergoes a hypsochromic (blue) shift as the solvent polarity increases. For instance, the lowest energy transition appears at a longer wavelength in a non-polar solvent like cyclohexane (B81311) compared to a polar solvent like ethanol (B145695). oup.com This shift indicates that the ground state is more polar than the excited state, a characteristic feature of n-π* transitions. ui.edu.ng The significant blurring of the n-π* transition band in polar, hydrogen-bonding solvents is also a key identifying feature. ui.edu.ng

Gaussian analysis of the absorption spectra in different solvents has been used to deconvolve the overlapping bands and precisely locate the transition energies. oup.com The table below summarizes the analysis of this compound's absorption spectrum in ethanol and cyclohexane, highlighting the solvatochromic shift. oup.com

Molecular Orbital (MO) calculations, such as those using the INDO-CI (Intermediate Neglect of Differential Overlap with Configuration Interaction) method, have been employed to correlate the observed electronic transitions with the energies of the molecular orbitals. oup.com These calculations confirm that the lowest energy transition in this compound is indeed of the n→π* type.

There is a satisfactory agreement between the experimentally observed transition energies, determined from Gaussian analysis of the spectra, and the transition energies calculated using MO theory. oup.com For example, the lowest calculated transition energy for this compound was found to be 3.37 eV, which aligns well with experimental values derived from its spectrum in ethanol (3.56 eV) and cyclohexane (3.81 eV). oup.com The energy difference between the p orbitals of sulfur and carbon is greater than that between oxygen and carbon in the analogous ketone, benzophenone (B1666685). scialert.net This leads to a less efficient overlap of the p-orbitals in the C=S bond, which in turn reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scialert.net

Analysis of n-π* Transitions and Solvatochromic Effects

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, such as the radical anions (thioketyls) derived from this compound. scholaris.canih.gov When this compound is reduced, for instance by an alkali metal like sodium in an ethereal solvent, it forms a stable radical anion. scholaris.ca

ESR studies of the this compound radical anion reveal complex interactions between the unpaired electron and magnetic nuclei within the molecule. scholaris.ca These studies, often conducted at various temperatures, provide information about the distribution of the unpaired electron (spin density) throughout the molecule and the dynamics of ion pairing between the thioketyl and the metal cation. scholaris.ca Photochemical reactions of this compound have also been shown to produce stable transient free radicals that can be effectively studied using ESR spectroscopy. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the chemical reactivity of molecules. raena.ai The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting how a molecule will interact with other reactants.

The reactivity of this compound is strongly correlated with its HOMO-LUMO energy gap. chemrxiv.orgwuxiapptec.com Compared to its oxygen analogue benzophenone, this compound has a significantly smaller HOMO-LUMO gap. scialert.net This is attributed to the poorer orbital overlap between carbon and the larger sulfur atom, which raises the energy of the HOMO and lowers the energy of the LUMO. scialert.net

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and more reactive. chemrxiv.org This inherent electronic property explains the greater propensity of this compound to participate in reactions such as cycloadditions and dimerizations compared to benzophenone. scialert.net The reduced gap facilitates interactions with the frontier orbitals of other molecules, lowering the activation energy for chemical reactions. wuxiapptec.com

The specific outcomes of reactions involving this compound can be rationalized by analyzing the interactions between its frontier orbitals and those of the reacting partner. In cycloaddition reactions, for instance, the reaction pathway is governed by the overlap between the HOMO of one component and the LUMO of the other.

In the [4+2] cycloaddition reaction between this compound (acting as a heterodiene) and aryl-substituted alkenes, DFT studies show that the reaction proceeds through a stepwise mechanism involving charge and spin transfer. conicet.gov.ar The interaction involves the transfer of electron density from the this compound orbitals to the orbitals of the alkene radical cations. conicet.gov.ar

Similarly, in [3+2] cycloaddition reactions, such as with diphenyl diazomethane (B1218177), the analysis of orbital interactions is crucial for predicting regioselectivity. researchgate.net While FMO theory provides a model for this, more advanced approaches like Molecular Electron Density Theory (MEDT) suggest that the changes in electron density, rather than just FMO interactions, are decisive in determining the reaction's course. researchgate.net Nonetheless, the analysis of orbital interactions remains a key tool for understanding the complex electronic reorganizations that occur during the formation of new chemical bonds. conicet.gov.arresearchgate.net

HOMO-LUMO Gap Investigations and Reactivity Correlations

Computational Spectroscopy and Vibrational Analysisatlantis-press.com

Computational spectroscopy, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for the in-depth characterization of this compound's electronic structure and the elucidation of its vibrational properties. conicet.gov.archemrxiv.org These theoretical calculations provide a detailed picture of molecular geometry, vibrational frequencies, and simulated spectra that are often used to complement and interpret experimental findings. nih.govderpharmachemica.com

Research in this area commonly employs the B3LYP exchange-correlation functional combined with various basis sets, such as 6-31G*, 6-311G(d,p), and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. chemrxiv.orgnih.govderpharmachemica.com Such calculations are instrumental in optimizing the ground state molecular geometry and confirming the stability of the computed structure by ensuring the absence of imaginary frequencies. chemrxiv.org

Once the optimized geometry is obtained, vibrational frequency calculations are performed. The results are used to simulate theoretical Infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. nih.govnih.gov A critical aspect of this analysis is the assignment of calculated vibrational frequencies to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. This is typically accomplished through Potential Energy Distribution (PED) analysis. conicet.gov.arderpharmachemica.com

For this compound and its derivatives, the stretching vibration of the thiocarbonyl (C=S) group is of particular interest. Experimental and computational studies place the absorption for this bond in the range of 1224–1207 cm⁻¹. conicet.gov.ar However, due to vibrational coupling, the C=S stretching character can be distributed across several modes. DFT calculations on related thiocarbonyl compounds have shown that vibrations involving the C=S bond can appear at various frequencies, indicating strong coupling with other molecular vibrations. conicet.gov.ar

The table below presents a representative set of calculated vibrational frequencies and their assignments for this compound, based on DFT calculations and analysis found in the literature for this compound and structurally related aromatic compounds. conicet.gov.arnih.gov

| Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) | Vibrational Mode |

|---|---|---|

| ~3060 | ν(C-H) | Aromatic C-H Stretch |

| ~1580 | ν(C=C) | Aromatic C=C Stretch |

| ~1450 | δ(C-H) | In-plane C-H Bend |

| ~1215 | ν(C=S) + ν(C-C) | Thiocarbonyl Stretch coupled with Phenyl C-C Stretch |

| ~1070 | δ(C-H) | In-plane C-H Bend |

| ~800 | γ(C-H) | Out-of-plane C-H Bend |

| ~760 | Ring Puckering | Phenyl Ring Out-of-plane Deformation |

Note: The values presented in the table are illustrative and represent typical frequency ranges for the assigned vibrational modes based on computational studies of this compound and analogous structures. The exact frequencies can vary depending on the level of theory and basis set used in the calculation.

Beyond vibrational analysis, DFT calculations are crucial for investigating the mechanistic pathways of reactions involving this compound. chemrxiv.org For instance, theoretical studies on the [4+2] cycloaddition reactions of this compound have been performed to analyze the reaction in the ground and radical cationic states. chemrxiv.org These computational models help to elucidate the concerted or stepwise nature of the reaction mechanism by calculating the energies and structures of reactants, transition states, intermediates, and products. chemrxiv.org

Computational and Theoretical Chemistry of Thiobenzophenone

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone for investigating the reactivity of thiobenzophenone. It offers a favorable balance between computational cost and accuracy, enabling detailed exploration of complex potential energy surfaces for various reactions.

DFT calculations have been instrumental in mapping the mechanistic pathways of reactions involving this compound by locating and characterizing the geometries and energies of transition states (TSs) and reaction intermediates (INs).

In the context of cycloaddition reactions, DFT studies have revealed stepwise mechanisms. For the radical cationic [4+2] cycloaddition between this compound and aryl-substituted alkenes, calculations at the UB3LYP/6-31G* level of theory identified a mechanism initiated by the formation of a molecular complex (MC). conicet.gov.arnih.gov From this complex, the reaction proceeds through a first transition state (TS1) to form an open-chain intermediate (IN). conicet.gov.ar A subsequent ring-closure step via a second transition state (TS2) leads to the final cycloadduct. conicet.gov.ar The ring closure was found to be the rate-determining step of these cycloadditions. conicet.gov.arnih.gov

Similarly, for the Barton-Kellogg reaction, which involves the reaction of diphenyldiazomethane with this compound to form thiiranes, DFT calculations at the M06-2X/6-311+G(d) level of theory have been employed. uzh.ch These studies showed that the reaction begins with a one-step (3+2) cycloaddition to yield an unstable 1,3,4-thiadiazoline intermediate. uzh.ch This intermediate then spontaneously extrudes molecular nitrogen to form a tetra-substituted thiocarbonyl ylide as a key reactive intermediate, which subsequently undergoes 1,3-dipolar electrocyclization to the final thiirane (B1199164) product. uzh.ch Attempts to locate zwitterionic intermediates in this process were unsuccessful, ruling out alternative stepwise mechanisms involving such species. uzh.ch

DFT has also been applied to cycloreversion (CR) reactions. The CR of thietane (B1214591) radical cations, which can produce this compound, was shown to proceed stepwise, initiated by C-C bond breaking to form open-chain intermediates. conicet.gov.ar The reaction pathways were found to involve ion-molecule complexes (IMCs) as key intermediates. conicet.gov.ar The characterization of these stationary points (intermediates and transition states) is confirmed by vibrational frequency calculations, where intermediates have no imaginary frequencies and transition states possess exactly one. beilstein-journals.org

The energy profiles of pericyclic reactions, such as Diels-Alder cycloadditions, have been thoroughly investigated using DFT, providing quantitative data on activation barriers and reaction thermodynamics.

For the [4+2] cycloaddition of this compound (acting as a thiadiene) with arylalkenes, DFT calculations show that the reaction in the ground state (neutral species) is kinetically unfavorable. acs.org The process follows an asynchronous concerted mechanism, but the high activation energy of 29.0 kcal/mol prevents the reaction from occurring readily. acs.org

However, under radical cationic conditions, the reaction becomes feasible. The energy profile reveals a stepwise mechanism with significantly lower barriers. conicet.gov.ar The process starts with the formation of the molecular complex, followed by two main steps: the initial C-S bond formation and the subsequent C-C bond formation for ring closure. The activation barriers for the ring-closure step (TS2), which is rate-determining, were calculated to be between 9.6 and 12.2 kcal/mol, depending on the alkene substituent. conicet.gov.ar

A similar approach was used for the [3+2] cycloaddition in the Barton-Kellogg reaction. researchgate.net The Gibbs free energy profile for the reaction between diphenyldiazomethane and this compound was calculated, showing the relative energies of the reactants, transition state, the 1,3,4-thiadiazoline intermediate, and the subsequent species leading to the final thiirane product. researchgate.net The initial cycloaddition was identified as the rate-determining step. beilstein-journals.org

The table below summarizes the calculated activation energies for the rate-determining step in the radical cationic [4+2] cycloaddition between this compound (1) and various arylalkenes (2a-c). conicet.gov.ar

| Reacting Alkene | Substituent (R) | Transition State | Activation Energy (kcal/mol) |

| 2a | H | TS2a | 9.6 |

| 2b | OMe | TS2b | 10.7 |

| 2c | NMe₂ | TS2c | 12.2 |

Table 1: Activation energies for the rate-determining ring-closure step in the radical cationic [4+2] cycloaddition of this compound with substituted arylalkenes, calculated at the UB3LYP/6-31G level. conicet.gov.ar*

Theoretical studies have demonstrated that substituents on molecules reacting with this compound can have a profound effect on reaction barriers and mechanisms.

In the radical cationic [4+2] cycloaddition with arylalkenes, the presence of electron-releasing (ER) substituents like methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂) on the arylalkene significantly increases the activation barrier for cycloaddition. conicet.gov.arnih.gov While these groups stabilize the corresponding radical cation, they lead to a less exothermic formation of the initial molecular complex (MC) and raise the energy of the rate-determining transition state. conicet.gov.arnih.gov This effect is attributed to the reluctance of the electron-rich alkene framework to accept additional electron density during the formation of the second sigma bond. acs.org

The reactivity of this compound is also influenced by substituents on its own phenyl rings. A DFT study on benzophenone (B1666685) and its derivatives, including this compound, highlighted that factors decreasing the energy of the transition state relative to the reactants increase the reaction rate. scialert.net The addition of substituents can alter the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity. scialert.net

In cycloreversion reactions, the structure of the starting material heavily influences the product distribution. For instance, DFT studies on thietane radical cations showed that different substitution patterns led to different outcomes: one analogue yielded a cyclized naphthalene (B1677914) derivative, while another produced the expected cycloreversion products, including this compound. conicet.gov.ar This demonstrates that substituent-induced electronic and steric effects can steer a reaction down completely different pathways.

Energy Profiles of Pericyclic Reactions

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding chemical reactivity. MEDT posits that the capacity for changes in electron density, rather than orbital interactions, governs molecular reactivity. nih.gov This theory has been applied to analyze the mechanisms of reactions involving this compound.

A study of the [3+2] cycloaddition (32CA) reactions of diphenyldiazomethane with this compound and a series of cycloaliphatic thioketones was conducted within the MEDT framework. scispace.com This analysis revealed that these reactions proceed through a one-step mechanism via early, asynchronous transition states where the formation of the new single bonds has not yet significantly begun. scispace.com

Analysis of the conceptual DFT reactivity indices and the global electron density transfer (GEDT) at the transition states allowed for the classification of the reaction's polar nature. scispace.com The reaction with this compound was found to change from a non-polar to a polar process depending on the substituents on the reacting thioketone, with the electron density flowing from the diazomethane (B1218177) to the thioketone in what is termed a forward electron density flux (FEDF). scispace.com The regiochemistry predicted by the MEDT analysis, favoring the formation of 1,3,4-thiadiazole, was in complete agreement with experimental results. scispace.com MEDT provides a powerful framework for rationalizing the electronic course of such reactions, correlating changes in electron density along the reaction path with activation energies and selectivities. researchgate.net

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for determining the fundamental electronic and geometric properties of molecules like this compound.

Unlike benzophenone, where the phenyl rings are twisted out of the C=O plane, the larger size of the sulfur atom in this compound introduces distinct steric constraints. Conformational analysis using molecular orbital calculations indicates that this compound is not planar. oup.com The primary steric hindrance arises from the interaction between the ortho-hydrogens on the two phenyl rings, which prevents the rings from being coplanar. oup.com

Charge Distribution and Polarization Studies

Computational analyses have been employed to understand the distribution of electron density and polarization in this compound. Molecular orbital calculations, including the Intermediate Neglect of Differential Overlap (INDO) method, have been used to determine charge density and dipole moment, which are crucial for interpreting the molecule's reactivity. oup.com These studies have shown that there is a net buildup of negative charge on the benzene (B151609) rings, suggesting that the thiocarbonyl group can activate the molecule. oup.com

Mulliken population analysis, a method for assigning partial charges to atoms in a molecule, has been used in conjunction with Density Functional Theory (DFT) to study charge distribution. univ-mosta.dzgaussian.com For instance, in studies of [4+2] cycloaddition reactions involving this compound radical cations, analysis of atomic Mulliken spin densities indicated that charge and spin transfer are coupled processes. conicet.gov.ar Natural Population Analysis (NPA), another method for determining atomic charges, has also been applied. uni-muenchen.de In the aforementioned cycloaddition reactions, NPA revealed significant charge transfer from this compound to the reacting alkene, a key factor in the stabilization of the molecular complexes formed during the reaction. conicet.gov.ar

The polarity of the thiocarbonyl group is a significant feature. INDO calculations have indicated that substitution on the benzene rings generally leads to an increase in the dipole moment and polarization of the C=S group. oup.com However, in the case of 4-hydroxyl-4'-aminothis compound, the calculated dipole moment was found to be smaller than that of the parent this compound. oup.com The calculated dipole moment for the most stable, nonplanar conformer of this compound is notably high. oup.com The slight negative charge on the sulfur atom helps to explain its role in cycloaddition reactions. oup.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. numberanalytics.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra. numberanalytics.comscialert.net Studies have shown that this compound absorbs in the visible region, which is attributed to a smaller HOMO-LUMO energy gap compared to its oxygen analogue, benzophenone. scialert.netresearchgate.net This reduced energy gap is a consequence of the poorer overlap between the p orbitals of sulfur and carbon. scialert.net Theoretical calculations have successfully reproduced the experimentally observed electronic transitions, including the n→π* and π→π* transitions. oup.comscialert.net Gaussian analysis of the experimental spectra, combined with MO calculations, has helped to identify underlying transitions that are not immediately apparent in the observed absorption bands. oup.com

Vibrational (IR and Raman) Spectra: Theoretical calculations of infrared (IR) and Raman spectra are valuable for assigning vibrational modes. spectroscopyeurope.com DFT calculations have been used to predict the vibrational frequencies of this compound and its derivatives. chemrxiv.orgatlantis-press.com The characteristic C=S stretching frequency is typically observed in the region of 1224-1207 cm⁻¹. atlantis-press.com Computational methods can also account for anharmonicity, leading to more accurate predictions of IR and Raman spectra, including overtone and combination bands. rsc.org

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted theoretically. uni-bonn.de Solid-state ¹³C NMR studies, supported by ab initio calculations using methods like Gauge-Including Atomic Orbitals (GIAO) and Localized Orbital/Local Origin (LORG), have been performed on thiocarbonyl compounds. researchgate.netpsu.educdnsciencepub.comdntb.gov.ua These studies have provided a detailed understanding of the carbon chemical shift tensors in the thiocarbonyl group. researchgate.netpsu.educdnsciencepub.comdntb.gov.ua The significant deshielding of the carbon nucleus in a C=S group compared to a C=O group is attributed to a decrease in the energy of the σ → π* excitation in the thiocarbonyl fragment. psu.edudntb.gov.ua

Reaction Kinetics and Thermodynamics Modeling

Computational modeling is a powerful tool for investigating the kinetics and thermodynamics of reactions involving this compound. nih.govchemrxiv.orgresearchgate.netnist.gov DFT calculations are frequently used to map out reaction pathways, identify transition states, and calculate activation energies and reaction enthalpies. researchgate.netresearchgate.net

For example, the cycloaddition of this compound S-methylide to this compound has been studied using both HF and B3LYP methods. nih.gov These calculations revealed that the formation of a C,C-biradical intermediate is the most energetically favorable pathway. nih.gov Similarly, the Barton-Kellogg reaction between diphenyldiazomethane and this compound has been investigated using the M06-2X functional. researchgate.netresearchgate.net This study showed that the reaction proceeds through an initial [3+2] cycloaddition to form a 1,3,4-thiadiazoline, which then extrudes nitrogen. researchgate.net The Gibbs free energy profiles for these reactions can be calculated to determine the thermodynamic and kinetic favorability of different pathways. researchgate.net